molecular formula C17H16N4O2 B2503231 (E)-3-(1H-benzo[d]imidazol-1-yl)-N'-(2-hydroxybenzylidene)propanehydrazide CAS No. 518018-62-7

(E)-3-(1H-benzo[d]imidazol-1-yl)-N'-(2-hydroxybenzylidene)propanehydrazide

Cat. No. B2503231
CAS RN: 518018-62-7
M. Wt: 308.341
InChI Key: UMJWPFBRHSADFB-YBFXNURJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound contains a benzimidazole group, which is a fused aromatic ring structure consisting of benzene and imidazole. Benzimidazole derivatives have been widely studied for their diverse biological activities .


Chemical Reactions Analysis

Benzimidazole derivatives are known to undergo various chemical reactions, particularly at the nitrogen atoms, to form a variety of compounds with potential biological activities .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its exact structure. Factors such as polarity, molecular weight, and the presence of functional groups would influence its properties .

Scientific Research Applications

Anticancer Activity

(E)-3-(1H-benzo[d]imidazol-1-yl)-N’-(2-hydroxybenzylidene)propanehydrazide: exhibits promising anticancer properties. Researchers have investigated its effects on cancer cell lines, particularly in inhibiting cell proliferation and inducing apoptosis. The compound’s ability to target specific signaling pathways involved in cancer progression makes it an exciting candidate for further study .

Antimicrobial Potential

In vitro studies have demonstrated that this compound possesses antimicrobial activity against both bacteria and fungi. Its mechanism of action involves disrupting microbial membranes or interfering with essential cellular processes. Researchers are exploring its potential as a novel antimicrobial agent .

Mechanism of Action

The mechanism of action would depend on the specific biological activity of the compound. Benzimidazole derivatives have been studied for their antimicrobial, antiviral, anticancer, and anti-inflammatory activities, among others .

Safety and Hazards

The safety and hazards of the compound would depend on its specific biological activities. As with any compound, appropriate safety measures should be taken when handling it .

Future Directions

The study of benzimidazole derivatives is a vibrant field due to their diverse biological activities. Future research could focus on synthesizing new derivatives and studying their biological activities .

properties

IUPAC Name

3-(benzimidazol-1-yl)-N-[(E)-(2-hydroxyphenyl)methylideneamino]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O2/c22-16-8-4-1-5-13(16)11-19-20-17(23)9-10-21-12-18-14-6-2-3-7-15(14)21/h1-8,11-12,22H,9-10H2,(H,20,23)/b19-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMJWPFBRHSADFB-YBFXNURJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=NNC(=O)CCN2C=NC3=CC=CC=C32)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=N/NC(=O)CCN2C=NC3=CC=CC=C32)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-3-(1H-benzo[d]imidazol-1-yl)-N'-(2-hydroxybenzylidene)propanehydrazide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.